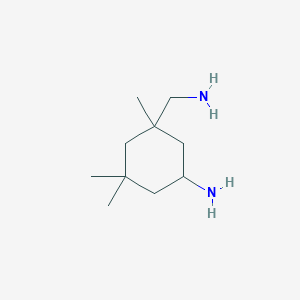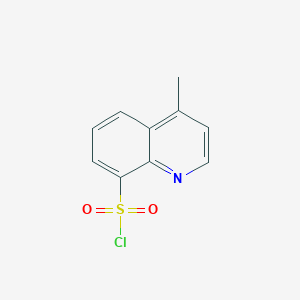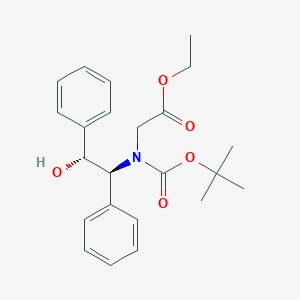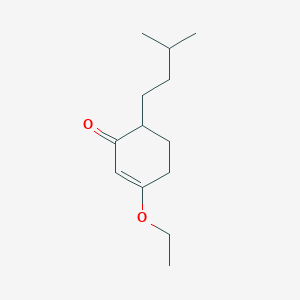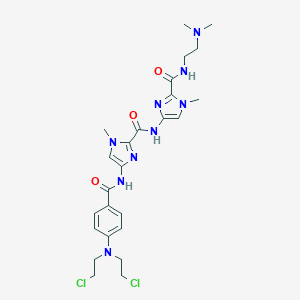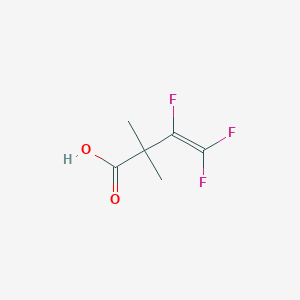
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the butenoic acid family and is known for its ability to act as a versatile building block in organic synthesis. In
Wissenschaftliche Forschungsanwendungen
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been extensively studied for its potential applications in organic synthesis. This compound has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Additionally, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of fatty acid synthase (FAS), an enzyme involved in the synthesis of fatty acids. By inhibiting FAS, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- may disrupt the growth and proliferation of certain microorganisms.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- have not been extensively studied. However, studies have shown that this compound may exhibit cytotoxic effects on certain cancer cells, suggesting its potential as a cancer therapeutic agent. Additionally, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- in lab experiments is its versatility as a building block in organic synthesis. This compound can be easily modified to produce a wide range of derivatives, making it a valuable tool for drug discovery and development. However, the limitations of using 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- include its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-. One potential direction is the exploration of its potential as an antimicrobial agent. Studies have shown that this compound exhibits antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-, which may lead to the development of new therapeutic agents for cancer and other diseases.
Conclusion:
In conclusion, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is a valuable chemical compound with potential applications in organic synthesis, drug discovery, and the development of new antimicrobial agents. While further research is needed to fully understand its mechanism of action and biochemical effects, the versatility and low toxicity of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- make it a promising candidate for future scientific research.
Synthesemethoden
The synthesis of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- can be achieved through several methods, including the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with a Grignard reagent, the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with an organolithium reagent, or the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with a lithium diisopropylamide (LDA) reagent. The choice of synthesis method depends on the desired yield, purity, and reaction conditions.
Eigenschaften
CAS-Nummer |
144194-00-3 |
|---|---|
Produktname |
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- |
Molekularformel |
C6H7F3O2 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
3,4,4-trifluoro-2,2-dimethylbut-3-enoic acid |
InChI |
InChI=1S/C6H7F3O2/c1-6(2,5(10)11)3(7)4(8)9/h1-2H3,(H,10,11) |
InChI-Schlüssel |
KAWXEHDKULHUAA-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=C(F)F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C(=C(F)F)F)C(=O)O |
Andere CAS-Nummern |
144194-00-3 |
Synonyme |
3,4,4-trifluoro-2,2-dimethyl-but-3-enoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



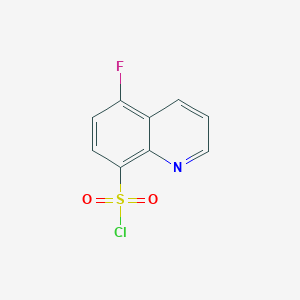
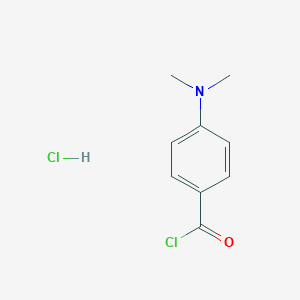
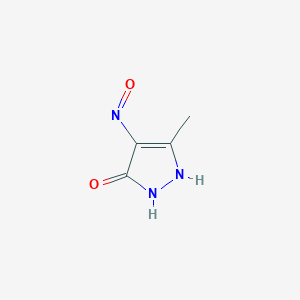


![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
